molecular formula C11H15N B3151457 1,2,3,4,5,6-Hexahydrobenzo[B]azocine CAS No. 7124-93-8

1,2,3,4,5,6-Hexahydrobenzo[B]azocine

Cat. No.: B3151457
CAS No.: 7124-93-8
M. Wt: 161.24 g/mol
InChI Key: VTIJFGNTDHLPLT-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydrobenzo[B]azocine is an organic compound with the molecular formula C11H15N. It is a nitrogen-containing heterocycle that belongs to the class of azocines. This compound is characterized by a benzene ring fused to an azocine ring, resulting in a bicyclic structure. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1,2,3,4,5,6-Hexahydrobenzo[B]azocine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with a benzene derivative under acidic or basic conditions can lead to the formation of the azocine ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

1,2,3,4,5,6-Hexahydrobenzo[B]azocine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1,2,3,4,5,6-Hexahydrobenzo[B]azocine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydrobenzo[B]azocine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1,2,3,4,5,6-Hexahydrobenzo[B]azocine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroquinoline: Another nitrogen-containing heterocycle with a similar bicyclic structure but differing in the number of hydrogen atoms and ring size.

    1,2,3,4,5,6,7,8-Octahydroacridine: A compound with an additional fused ring, leading to different chemical properties and applications.

    1,2,3,4,5,6-Hexahydro-1H-azepine: A structurally related compound with a different ring size and nitrogen position.

Properties

IUPAC Name

1,2,3,4,5,6-hexahydro-1-benzazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-10-7-3-4-8-11(10)12-9-5-1/h3-4,7-8,12H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIJFGNTDHLPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2NCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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